molecular formula C28H20N2O2 B14549670 2,3-Bis(3-phenoxyphenyl)butanedinitrile CAS No. 61775-26-6

2,3-Bis(3-phenoxyphenyl)butanedinitrile

Cat. No.: B14549670
CAS No.: 61775-26-6
M. Wt: 416.5 g/mol
InChI Key: INMHXHXFSOTHDJ-UHFFFAOYSA-N
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Description

2,3-Bis(3-phenoxyphenyl)butanedinitrile is a nitrile-based organic compound characterized by a butanedinitrile backbone (two cyano groups at positions 2 and 3) substituted with two 3-phenoxyphenyl groups. The phenoxyphenyl substituents consist of a phenyl ring linked via an ether oxygen to another phenyl group, creating a sterically bulky and electron-rich structure. Its structural complexity and functional diversity make it a subject of interest for comparative analysis with analogous compounds .

Properties

CAS No.

61775-26-6

Molecular Formula

C28H20N2O2

Molecular Weight

416.5 g/mol

IUPAC Name

2,3-bis(3-phenoxyphenyl)butanedinitrile

InChI

InChI=1S/C28H20N2O2/c29-19-27(21-9-7-15-25(17-21)31-23-11-3-1-4-12-23)28(20-30)22-10-8-16-26(18-22)32-24-13-5-2-6-14-24/h1-18,27-28H

InChI Key

INMHXHXFSOTHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)C(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Bis(3-phenoxyphenyl)butanedinitrile typically involves the reaction of alkyl dihalides with cyanides. One common method includes heating the alkyl dihalide and cyanide in a water and alcohol system, followed by refluxing to synthesize the desired product. The reaction mixture is then filtered, extracted, and rectified to obtain a pure product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure efficient mixing, heating, and purification of the compound. The reaction conditions are optimized to achieve high yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(3-phenoxyphenyl)butanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(3-phenoxyphenyl)butanedinitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Bis(3-phenoxyphenyl)butanedinitrile involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The phenoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Features Notable Properties/Applications References
2,3-Bis(3-phenoxyphenyl)butanedinitrile C₃₀H₂₂N₂O₂ Two 3-phenoxyphenyl groups on butanedinitrile Hypothesized applications in polymer chemistry and enzyme inhibition (inferred from analogues)
2-(2-Methoxyphenyl)butanedinitrile C₁₃H₁₂N₂O₂ Methoxy group at phenyl position 2 Synclinal conformation; C–H⋯N hydrogen bonding stabilizes crystal packing
2-(3-Phenoxyphenyl)propanenitrile C₁₅H₁₃NO Single 3-phenoxyphenyl group on propanenitrile Structural precursor for insecticidal derivatives (e.g., 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile)
Ethyl 3-(3-phenoxyphenyl)propanoate C₁₇H₁₈O₃ Ethyl ester and 3-phenoxyphenyl group Dual role in fragrance and therapeutic agent design
2,3-Bis(benzylamino)but-2-enedinitrile C₁₈H₁₆N₆S₂ Benzylamino groups on butenedinitrile Potential enzyme inhibition; differs in sulfur vs. oxygen substituents

Key Observations:

Substituent Position and Reactivity: The position of substituents (e.g., methoxy at phenyl position 2 vs. 3) significantly alters electronic properties and intermolecular interactions. For example, 2-(2-Methoxyphenyl)butanedinitrile exhibits distinct hydrogen bonding compared to its 3-methoxy isomer . In 2-(3-Phenoxyphenyl)propanenitrile, the 3-phenoxy group enhances biological activity, as seen in its insecticidal derivatives .

Functional Group Diversity: Replacing oxygen-based substituents (e.g., phenoxy) with sulfur (e.g., benzylsulfanyl) increases steric bulk and alters redox behavior, as observed in butenedinitrile derivatives . Nitrile groups enhance polarity and reactivity, enabling participation in nucleophilic additions or cyclization reactions .

Biological Activity: Phenoxyphenyl-containing compounds (e.g., Ethyl 3-(3-phenoxyphenyl)propanoate) demonstrate dual utility in fragrances and drug design due to their aromatic stability and functional versatility .

Physicochemical and Pharmacokinetic Trends

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
This compound 442.52 Not reported Low in water; soluble in DMSO, DMF Likely stable under inert conditions
2-(2-Methoxyphenyl)butanedinitrile 244.25 98–102 Moderate in polar solvents Stable in crystalline form
2,3-Bis(benzylamino)but-2-enedinitrile 380.50 104–106 Soluble in ethanol, acetone Sensitive to hydrolysis

Key Trends:

  • Solubility: Bulkier substituents (e.g., phenoxyphenyl) reduce aqueous solubility but enhance compatibility with organic solvents, critical for industrial applications .
  • Thermal Stability: Crystalline derivatives (e.g., 2-(2-Methoxyphenyl)butanedinitrile) exhibit higher melting points due to intermolecular interactions , while amino-substituted nitriles may degrade under acidic conditions .

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